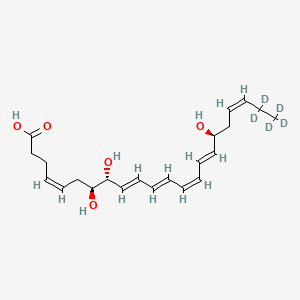
7S,8R,17S-trihydroxy-4Z,9E,11E,13Z,15E,19Z-21,21',22,22,22-d5docosahexaenoicacid
Vue d'ensemble
Description
Résolvine D1-d5 (RvD1-d5): est un dérivé marqué au deutérium de la Résolvine D1 (RvD1) . RvD1 est un médiateur pro-résolutif endogène de l'inflammation, dérivé de l'acide docosahexaénoïque oméga-3 pendant la phase de résolution de l'inflammation aiguë . Son rôle principal est de réguler l'inflammation et de favoriser la réparation tissulaire.
Applications De Recherche Scientifique
RvD1-d5 has garnered interest in several scientific fields:
Inflammation Research: As an anti-inflammatory mediator, RvD1-d5 contributes to resolving inflammation by modulating neutrophil migration and reducing TNF-α-mediated inflammation in macrophages.
Immunology and Phagocytosis: It enhances macrophage phagocytosis of apoptotic cells, aiding in tissue repair.
Metabolic Enzyme Studies: Deuterium-labeled compounds like RvD1-d5 are valuable tools for studying drug metabolism and pharmacokinetics.
Mécanisme D'action
Target of Action
Resolvin D1-d5, also known as 7S,8R,17S-trihydroxy-4Z,9E,11E,13Z,15E,19Z-21,21’,22,22,22-d5docosahexaenoic acid, primarily targets neutrophils and macrophages . These immune cells play a crucial role in the inflammatory response. Neutrophils are the first responders to inflammation, migrating to the site of injury or infection, while macrophages are responsible for phagocytosis of apoptotic cells and debris .
Mode of Action
Resolvin D1-d5 interacts with its targets by regulating actin polymerization, which blocks proinflammatory neutrophil migration . It also reduces TNF-α–mediated inflammation in macrophages and enhances the phagocytosis of apoptotic cells by macrophages . This interaction results in a reduction of inflammation and promotion of the resolution process .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Resolvin D1-d5 has been observed to trigger the process of inflammation resolution, thereby reinstating the homeostasis of the inflammatory response . It interacts with various enzymes, proteins, and other biomolecules, playing a significant role in the regulation of the inflammatory response . For instance, it has been shown to control downstream miR-30e-5p to increase Treg and reduce the differentiation of Th17, repairing the imbalance in the Treg/Th17 ratio .
Cellular Effects
Resolvin D1-d5 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to significantly inhibit the Th17 cells’ differentiation and proliferation . Moreover, it has been found to reduce TNF-α–mediated inflammation in macrophages and enhance phagocytosis of apoptotic cells by macrophages .
Molecular Mechanism
At the molecular level, Resolvin D1-d5 exerts its effects through various mechanisms. It has been shown to reduce inflammation by suppressing the Stat1-Cxcl10 signaling pathway in macrophages . Furthermore, it prevents hepatocyte death by alleviating ER stress-mediated apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Resolvin D1-d5 change over time. It has been observed that Resolvin D1-d5 treatment prevents the more pronounced anxious-like and reduced the depressive-like behaviors of experimental-T1DM animals and significantly improves the plasma glucose levels .
Dosage Effects in Animal Models
The effects of Resolvin D1-d5 vary with different dosages in animal models. For instance, in a mouse model of myocardial ischemia repefusuin (MI/R) injury, intravenous injection of Resolvin D1-d5 resulted in the enrichment of Resolvin D1-d5 in the injured area, which in turn promotes clearance of dead cells, production of specialized pro-resolving mediators (SPMs), and angiogenesis during injury repair, effectively improving cardiac function .
Metabolic Pathways
Resolvin D1-d5 is involved in various metabolic pathways. It is synthesized through the stereo-selective transformation of essential fatty acids, resulting in molecules dynamically modulated during inflammation and possessing strong immunoregulatory properties .
Subcellular Localization
It is known that Resolvin D1-d5 plays a key role in preventing bone resorption and other pathophysiological changes associated with arthritis .
Méthodes De Préparation
Voies de synthèse :
La synthèse de RvD1-d5 implique l'incorporation d'atomes de deutérium dans la structure de la Résolvine D1. Les voies de synthèse spécifiques ne sont pas largement documentées, mais la substitution au deutérium peut se produire à diverses positions au sein de la molécule.
Production industrielle :
Les méthodes de production à l'échelle industrielle pour RvD1-d5 ne sont pas bien établies en raison de son utilisation spécialisée comme étalon interne dans les techniques analytiques.
Analyse Des Réactions Chimiques
RvD1-d5 est un médiateur lipidique, et son comportement chimique est influencé par sa structure. Voici quelques aspects clés :
Réactions : RvD1-d5 peut subir diverses réactions, notamment l'oxydation, la réduction et la substitution. des études détaillées sur sa réactivité sont limitées.
Réactifs et conditions courants : Les réactifs et conditions spécifiques pour les réactions de RvD1-d5 ne sont pas largement rapportés.
Produits principaux : Les produits principaux résultant des réactions de RvD1-d5 dépendraient du type de réaction et des conditions spécifiques.
4. Applications de la recherche scientifique
RvD1-d5 a suscité un intérêt dans plusieurs domaines scientifiques :
Recherche sur l'inflammation : En tant que médiateur anti-inflammatoire, RvD1-d5 contribue à la résolution de l'inflammation en modulant la migration des neutrophiles et en réduisant l'inflammation médiée par le TNF-α dans les macrophages.
Immunologie et phagocytose : Il améliore la phagocytose des cellules apoptotiques par les macrophages, contribuant à la réparation tissulaire.
Études des enzymes métaboliques : Les composés marqués au deutérium comme RvD1-d5 sont des outils précieux pour étudier le métabolisme des médicaments et la pharmacocinétique.
5. Mécanisme d'action
Le mécanisme de RvD1-d5 implique des interactions avec des récepteurs spécifiques et des voies intracellulaires. des cibles moléculaires et des voies détaillées restent un domaine de recherche actif.
Comparaison Avec Des Composés Similaires
Bien que RvD1-d5 soit unique en raison de son marquage au deutérium, il appartient à la famille plus large des résolvines dérivées d'acides gras polyinsaturés. D'autres composés apparentés comprennent RvD1 (non deutéré), RvD2 et RvD3.
Propriétés
IUPAC Name |
(4Z,7S,8R,9E,11E,13Z,15E,17S,19Z)-21,21,22,22,22-pentadeuterio-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O5/c1-2-3-9-14-19(23)15-10-6-4-5-7-11-16-20(24)21(25)17-12-8-13-18-22(26)27/h3-12,15-16,19-21,23-25H,2,13-14,17-18H2,1H3,(H,26,27)/b6-4-,7-5+,9-3-,12-8-,15-10+,16-11+/t19-,20+,21-/m0/s1/i1D3,2D2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWTWACQMDFHJG-CLQVKFETSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])/C=C\C[C@@H](\C=C\C=C/C=C/C=C/[C@H]([C@H](C/C=C\CCC(=O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![25-[[1-(3alpha)-cholest-5-en-3-yl-1H-1,2,3-triazol-4-yl]methoxy]-26,27,28-trihydroxy-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-5,11,17-triaceticacid,trisodiumsalt](/img/structure/B3026329.png)
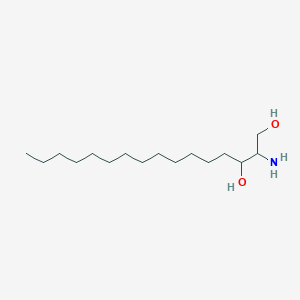
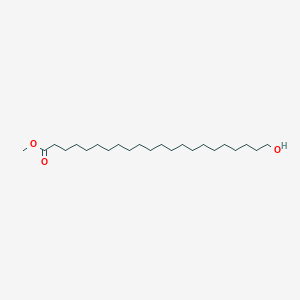
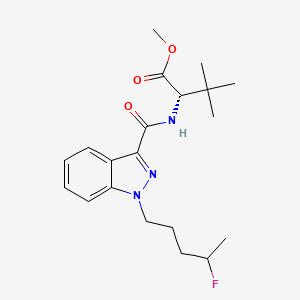


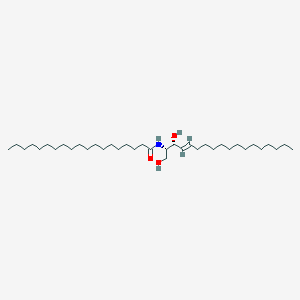
![N-[(E,2S,3S)-1,3-Dihydroxyoctadec-4-en-2-yl]acetamide](/img/structure/B3026341.png)
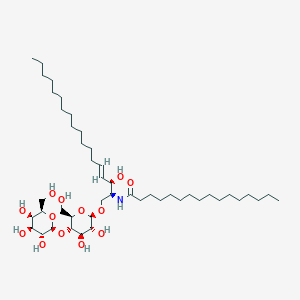

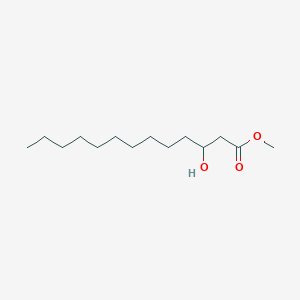
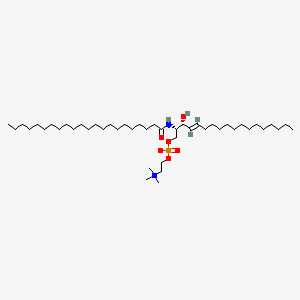

![S-[(1R,2E,4E,6Z,9Z,12Z)-15-carboxy-1-[(1S,3Z)-1-hydroxy-3-hexen-1-yl]-2,4,6,9,12-pentadecapentaen-1-yl]-L-cysteinyl-glycine](/img/structure/B3026352.png)
